molecular formula C12H9F3N2O2 B12233207 3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one

3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one

Cat. No.: B12233207
M. Wt: 270.21 g/mol
InChI Key: PRYLREQTSQRJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrazinone core. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable entity in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyamine to form an oxime intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dihydropyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s stability and lipophilicity make it a useful probe in biological studies, particularly in understanding membrane interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, especially in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    1-(3-(Trifluoromethyl)phenyl)piperazine: Another trifluoromethylated compound with different pharmacological properties.

    4-Formylphenylboronic acid: Shares structural similarities but differs in functional groups and applications.

Uniqueness

3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one is unique due to its combination of a trifluoromethyl group and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

3-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazin-2-one

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-11(18)17(6-5-16-10)9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3

InChI Key

PRYLREQTSQRJFS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN(C1=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.